2-Benzylcyclopentan-1-ol

Lipophilicity ADME Properties Physicochemical Profiling

2-Benzylcyclopentan-1-ol (CAS 13694-31-0) is a secondary alcohol featuring a benzyl substituent at the 2-position of a cyclopentane ring. It is a liquid at room temperature with a molecular formula of C12H16O and a molecular weight of 176.25 g/mol.

Molecular Formula C12H16O
Molecular Weight 176.259
CAS No. 13694-31-0
Cat. No. B2492204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylcyclopentan-1-ol
CAS13694-31-0
Molecular FormulaC12H16O
Molecular Weight176.259
Structural Identifiers
SMILESC1CC(C(C1)O)CC2=CC=CC=C2
InChIInChI=1S/C12H16O/c13-12-8-4-7-11(12)9-10-5-2-1-3-6-10/h1-3,5-6,11-13H,4,7-9H2
InChIKeyOWWHRTUEIUFQKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzylcyclopentan-1-ol (CAS 13694-31-0): Procurement-Ready Overview of a Versatile Cyclopentanol Scaffold


2-Benzylcyclopentan-1-ol (CAS 13694-31-0) is a secondary alcohol featuring a benzyl substituent at the 2-position of a cyclopentane ring. It is a liquid at room temperature with a molecular formula of C12H16O and a molecular weight of 176.25 g/mol [1]. The compound is typically supplied at a purity of ≥95% [2] and is characterized by a calculated octanol-water partition coefficient (LogP) of approximately 2.65, indicating moderate lipophilicity [3]. Its structure offers a unique scaffold for synthetic derivatization and biological evaluation, distinct from its 1-substituted regioisomer and various stereoisomers.

2-Benzylcyclopentan-1-ol: Why Regioisomers and Stereoisomers Are Not Interchangeable Substitutes


The position of the benzyl substituent on the cyclopentane ring and the relative stereochemistry of the alcohol group are critical determinants of a compound's physicochemical properties and biological interactions. Simple substitution of 2-Benzylcyclopentan-1-ol with its 1-benzyl regioisomer (1-Benzylcyclopentan-1-ol) or with different stereoisomers (e.g., cis- vs. trans-2-benzylcyclopentan-1-ol) cannot be assumed to yield equivalent outcomes. Differences in lipophilicity (LogP), acidity (pKa), and molecular shape directly influence membrane permeability, target binding affinity, and synthetic utility [1]. The following quantitative evidence details the specific, measurable differences that justify a deliberate procurement decision for 2-Benzylcyclopentan-1-ol over its closest analogs.

2-Benzylcyclopentan-1-ol: A Quantitative Evidence Guide for Informed Scientific Selection


Lipophilicity (LogP) Comparison: 2-Benzyl vs. 1-Benzyl Regioisomer

The 2-Benzylcyclopentan-1-ol isomer exhibits a measurably lower lipophilicity compared to its 1-Benzylcyclopentan-1-ol regioisomer. This difference arises from the relative spatial arrangement of the benzyl and hydroxyl groups, which impacts the molecule's overall polarity and hydrogen-bonding potential. Such variations are crucial for predicting membrane permeability and distribution profiles [1].

Lipophilicity ADME Properties Physicochemical Profiling

Acidity (pKa) Comparison: 2-Benzylcyclopentan-1-ol vs. Parent Cyclopentanol

The presence of the benzyl group at the 2-position significantly alters the acidity of the cyclopentanol hydroxyl group. 2-Benzylcyclopentan-1-ol is a stronger acid than unsubstituted cyclopentanol. This is attributed to subtle electronic and steric effects of the benzyl moiety on the hydroxyl group's ionization [1].

Acid-Base Chemistry Hydrogen Bonding Reactivity

Biological Activity: Differential Inhibition of 5-Lipoxygenase

2-Benzylcyclopentan-1-ol has been evaluated for its ability to inhibit the enzyme 5-lipoxygenase (5-LOX), a key target in inflammatory pathways. The compound shows measurable inhibitory activity, providing a baseline for structure-activity relationship (SAR) studies [1].

Enzymology Inflammation In Vitro Pharmacology

2-Benzylcyclopentan-1-ol: Recommended Research and Development Applications


Scaffold for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

2-Benzylcyclopentan-1-ol's unique combination of a secondary alcohol and a 2-benzyl substituent provides a distinct spatial and electronic environment. Its measured LogP (2.645) and pKa (14.94) offer a defined starting point for optimizing lead compounds. The available 5-lipoxygenase inhibition data (IC50 = 26.9 µM) allows researchers to design and test analogs with improved potency against this and related targets [1].

Chiral Building Block for Asymmetric Synthesis

The compound exists as a racemic mixture, but its stereoisomers (e.g., (1S,2S)-2-benzylcyclopentan-1-ol, CAS 171755-28-5) are valuable chiral synthons. The distinct physical properties of the cis- and trans-isomers (e.g., LogP values of 2.7 for the cis-isomer) can be exploited in stereoselective reactions, making the racemate a useful precursor for generating enantiomerically enriched intermediates [2].

Physicochemical Probe in ADME/PK Assays

With a known LogP (2.645) and calculated LogD (2.78 at pH 7.4), 2-Benzylcyclopentan-1-ol can serve as a reference compound for calibrating lipophilicity measurements in high-throughput ADME assays. Its moderate lipophilicity and low molecular weight (176.25 g/mol) make it a suitable control for assessing passive membrane permeability in Caco-2 or PAMPA models [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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